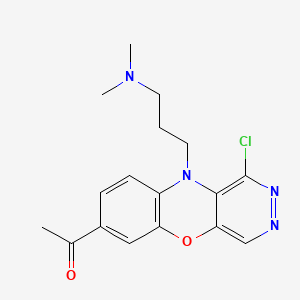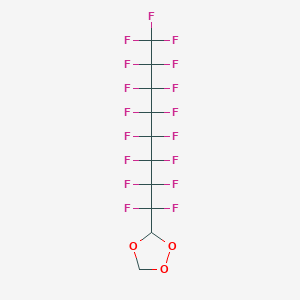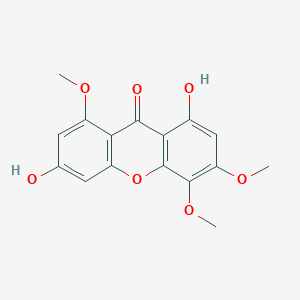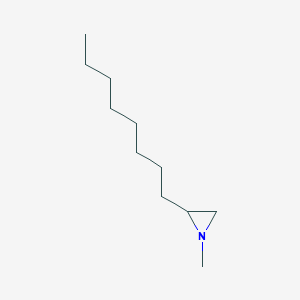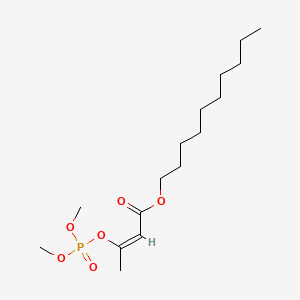
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate is a chemical compound belonging to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents.
准备方法
The synthesis of 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate typically involves a multi-step process The initial step often includes the alkylation of pyridine with butyl, diethyl, and propyl groups under controlled conditionsIndustrial production methods may involve the use of microwave or ultrasound-assisted synthesis to enhance reaction efficiency and yield .
化学反应分析
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the acetate group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: The compound’s unique properties make it suitable for use in biomolecular studies, including protein folding and enzyme catalysis.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds.
作用机制
The mechanism by which 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate exerts its effects is primarily through its ionic nature. The compound interacts with molecular targets via electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence various molecular pathways, including those involved in catalysis and molecular recognition .
相似化合物的比较
When compared to other similar compounds, such as 1-butyl-3-methylimidazolium chloride or 1-hexyl-2-methylpyrazolium iodide, 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate stands out due to its unique combination of butyl, diethyl, and propyl groups. This structural uniqueness imparts distinct physicochemical properties, making it more suitable for specific applications in organic synthesis and industrial processes .
Similar compounds include:
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-2-methylpyrazolium iodide
- 1-n-Butyl-3-methylimidazolium hexafluorophosphate
属性
CAS 编号 |
63789-07-1 |
|---|---|
分子式 |
C18H31NO2 |
分子量 |
293.4 g/mol |
IUPAC 名称 |
1-butyl-3,5-diethyl-2-propylpyridin-1-ium;acetate |
InChI |
InChI=1S/C16H28N.C2H4O2/c1-5-9-11-17-13-14(7-3)12-15(8-4)16(17)10-6-2;1-2(3)4/h12-13H,5-11H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
TWABJUMKLIZKKO-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+]1=CC(=CC(=C1CCC)CC)CC.CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
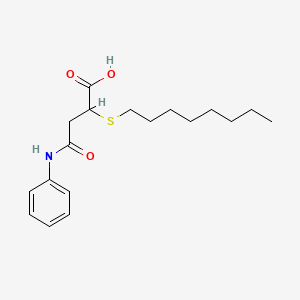
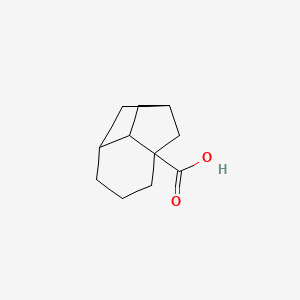
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
